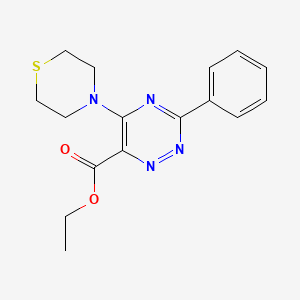

Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate

Descripción

Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a triazine-based heterocyclic compound featuring a phenyl group at position 3 and a 1,4-thiazinan-4-yl moiety at position 5. This compound’s ester group at position 6 contributes to its polarity and reactivity, making it a candidate for further derivatization.

Propiedades

IUPAC Name |

ethyl 3-phenyl-5-thiomorpholin-4-yl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2S/c1-2-22-16(21)13-15(20-8-10-23-11-9-20)17-14(19-18-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZOECGQPQVZPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

Attachment of the Thiazinan Group: The thiazinan group can be incorporated through nucleophilic substitution or other relevant reactions.

Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain triazine derivatives demonstrated zones of inhibition comparable to standard antibiotics such as ampicillin and cefazolin .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | Zone of Inhibition (mm) | Bacterial Strain | Standard Drug |

|---|---|---|---|

| Triazine Derivative A | 22 | E. coli | Ampicillin |

| Triazine Derivative B | 20 | Staphylococcus aureus | Cefazolin |

| Triazine Derivative C | 24 | Bacillus subtilis | Ampicillin |

Anticancer Potential

Research has also indicated that triazine derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, studies have reported that certain triazine compounds can induce apoptosis in cancer cells through various biochemical pathways .

Herbicidal Activity

Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate has shown promise as a herbicide. Its structure allows it to interact with plant metabolic processes, potentially leading to effective weed control without harming crops. Field trials have indicated its efficacy against common agricultural weeds while demonstrating low toxicity to non-target plants .

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be used in the synthesis of functional materials, such as polymers and coatings with enhanced properties. Research has explored the incorporation of triazine derivatives into polymer matrices to improve thermal stability and mechanical strength .

Table 2: Properties of Functional Materials Incorporating Triazine Derivatives

| Material Type | Property Enhanced | Measurement Technique |

|---|---|---|

| Polymer Composite | Thermal Stability | Differential Scanning Calorimetry (DSC) |

| Coating Material | Mechanical Strength | Tensile Testing |

Case Study: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several synthesized triazine derivatives against multi-drug resistant bacterial strains. The results indicated that some derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as alternatives in treating resistant infections .

Case Study: Agricultural Field Trials

In agricultural settings, field trials conducted with ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate demonstrated a reduction in weed biomass by over 70% compared to untreated controls. This study underscores the compound's potential for sustainable agriculture practices by minimizing herbicide use while maintaining crop yield .

Mecanismo De Acción

The mechanism of action of Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with structurally related triazine derivatives:

Key Observations :

- Electronic Effects : The thiazinan ring in the target compound introduces a sulfur atom and a six-membered heterocycle, likely increasing electron density at position 5 compared to methyl or chloro substituents. This could enhance nucleophilic substitution reactivity .

- Steric Effects: The bulkier thiazinan group may reduce solubility in nonpolar solvents compared to smaller substituents like methyl.

- Spectroscopic Data : The ester carbonyl stretch (~1720–1730 cm⁻¹) aligns with analogs such as Ethyl 3-phenyl-5-methyl-1,2,4-triazine-6-carboxylate (1721 cm⁻¹) .

Physicochemical Properties

- Solubility : The thiazinan ring’s polarity may improve aqueous solubility compared to methyl or chloro analogs. However, steric hindrance could counteract this effect.

- Thermal Stability : Higher melting points in halogenated analogs (e.g., 106–107°C for p-chlorophenyl derivative ) suggest that electronegative substituents enhance crystal lattice stability. The target compound’s melting point is expected to depend on thiazinan ring conformation.

Actividad Biológica

Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazine ring fused with thiazine and phenyl groups. Its molecular formula and weight can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂S |

| Molecular Weight | 298.38 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazine derivatives, including ethyl 3-phenyl-5-(1,4-thiazinan-4-yl)-1,2,4-triazine-6-carboxylate. The compound has shown effectiveness against a range of bacteria and fungi.

Case Study: Antibacterial Activity

A study evaluating the antibacterial activity of similar triazine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.23 mg/mL to 0.94 mg/mL against different bacterial strains such as E. coli and B. cereus . The results indicated that modifications in the structure could enhance antimicrobial efficacy.

Table: Antimicrobial Efficacy

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Ethyl 3-phenyl-5-(1,4-thiazinan-4-yl) | 0.47 | E. coli |

| Ethyl 3-phenyl derivative A | 0.23 | B. cereus |

| Ethyl 3-phenyl derivative B | 0.11 | A. niger |

2. Anticancer Activity

The anticancer potential of triazine derivatives has been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays conducted on human cancer cell lines showed that ethyl 3-phenyl derivatives exhibited IC50 values in the micromolar range, indicating potent cytotoxicity . This suggests a promising avenue for further development as anticancer agents.

3. Anti-inflammatory Activity

Inflammation-related diseases are prevalent worldwide, and compounds with anti-inflammatory properties are crucial for therapeutic interventions.

Research Findings

A study on thiazine derivatives indicated significant inhibition of pro-inflammatory cytokines in vitro . The ethyl derivative was noted to reduce TNF-alpha levels in macrophage cultures by approximately 50% at a concentration of 10 µM.

Antidiabetic Activity

Emerging research indicates that some derivatives of similar structures may also possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels .

Neuroprotective Effects

Certain triazine compounds have shown promise in neuroprotection studies, particularly in models of Alzheimer’s disease, where they may inhibit amyloid-beta aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.